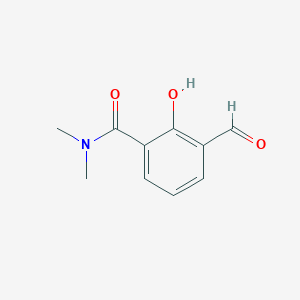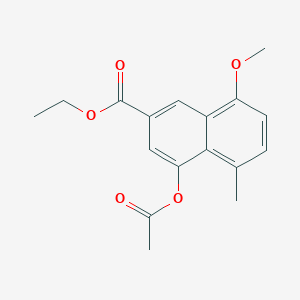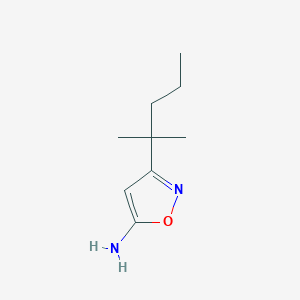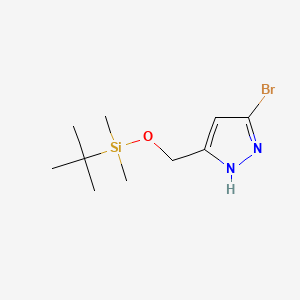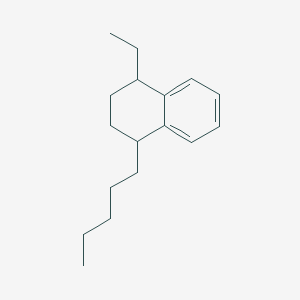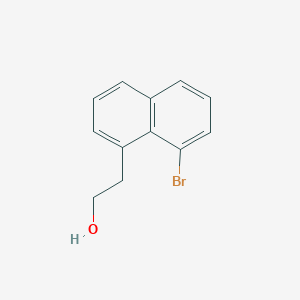
8-Bromo-1-naphthaleneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1-naphthaleneethanol is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and a hydroxyl group attached to the naphthalene ring
Preparation Methods
The synthesis of 8-Bromo-1-naphthaleneethanol typically involves a multi-step process. One common method starts with 1,8-dibromonaphthalene. The first step involves the reaction of 1,8-dibromonaphthalene with n-butyllithium in tetrahydrofuran at -70°C under an inert atmosphere. This reaction forms a lithium intermediate, which is then reacted with ethylene oxide in tetrahydrofuran at 0°C. The resulting product is this compound, which can be purified by flash silica column chromatography .
Chemical Reactions Analysis
8-Bromo-1-naphthaleneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-1-naphthaleneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-1-naphthaleneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
8-Bromo-1-naphthaleneethanol can be compared with other similar compounds, such as:
1-Naphthaleneethanol: Lacks the bromine atom, resulting in different chemical reactivity and applications.
8-Bromo-2-naphthol: Contains a hydroxyl group at a different position, leading to variations in its chemical and biological properties.
1,8-Dibromonaphthalene: Contains two bromine atoms, making it more reactive in substitution reactions.
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
2-(8-bromonaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H11BrO/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6,14H,7-8H2 |
InChI Key |
CRSJJLZGAUZDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCO)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



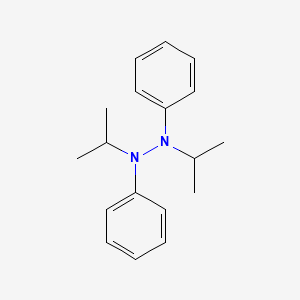
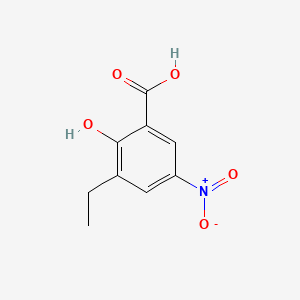
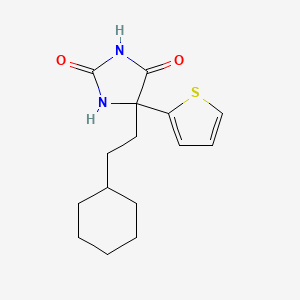
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
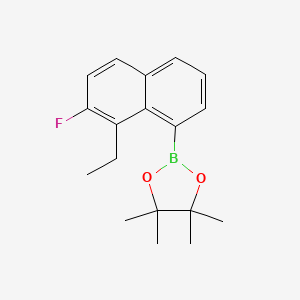
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
